[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354029-02-9) is a chiral piperidine derivative featuring a tert-butyl carbamate group and an (S)-2-amino-propionyl (alanyl) moiety. Its molecular formula is C13H24N3O3 (molecular weight: 271.36 g/mol) . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or peptide-based therapeutics .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSUEKIFZAWHQ-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Piperidine-3-yl Intermediates
The tert-butyl carbamate (Boc) group is critical for protecting the piperidine nitrogen during synthetic sequences. A representative protocol involves reacting piperidine-3-ylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine (TEA) as a base. For instance, tert-butyl piperidin-3-ylcarbamate was synthesized in 89% yield by treating 4-(N-BOC amino)piperidine with methanesulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 16 hours . The Boc group’s stability under acidic conditions enables its retention during subsequent reactions, such as sulfonylation or acylation.
Notably, HCl gas in ethyl acetate (EtOAc) has been employed for Boc deprotection. In one instance, passing HCl gas through a solution of Boc-protected piperidine derivatives in EtOAc at 10–20°C precipitated the deprotected amine as a crystalline hydrochloride salt . This method avoids harsh aqueous acids, preserving acid-sensitive functional groups.
Optimization of Coupling Reaction Conditions
Coupling reactions between Boc-piperidine and amino acid derivatives require careful optimization of solvents, bases, and temperatures. In a microwave-assisted synthesis, tert-butyl piperidin-4-ylcarbamate reacted with 6-chloro-2-(methylthio)pyrimidin-4-amine in N-methylpyrrolidone (NMP) at 150°C for 90 minutes, achieving 71% yield . Elevated temperatures and microwave irradiation enhance reaction rates while minimizing side reactions.
Alternatively, room-temperature couplings in DCM or DMF with TEA as a base are effective for acid-sensitive substrates. For instance, reacting Boc-piperidine with 4-(trifluoromethyl)pyridin-2-amine in DMSO at 120°C for 17 hours provided a 71% yield of the coupled product .
Deprotection and Final Product Isolation
Final deprotection of the Boc group is achieved using HCl gas or trifluoroacetic acid (TFA). In a protocol from New Drug Approvals , HCl gas was bubbled through a solution of Boc-protected intermediate in EtOAc, yielding the deprotected amine hydrochloride after filtration and drying. This method avoids column chromatography, simplifying scale-up.
For acid-labile compounds, TFA-mediated deprotection in DCM is preferred. A 55% yield was reported for a TFA-driven Boc removal followed by neutralization with NaHCO3 and extraction . The free amine is then isolated via solvent evaporation and recrystallization.
Purification and Analytical Validation
Reverse-phase HPLC and silica gel chromatography are critical for purifying intermediates and the final product. A study achieved 88% purity for a Boc-piperidine derivative using HPLC with a methanol-water gradient . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed structural integrity, with characteristic Boc tert-butyl signals at δ 1.38–1.56 ppm in ¹H NMR and [M+H]+ peaks in MS .
Scale-Up Considerations
Large-scale synthesis requires cost-effective reagents and streamlined steps. The HCl gas deprotection method is scalable, as evidenced by a 37.0 g yield from a 56.7 g starting material. Solvent recovery systems and continuous-flow reactors could further enhance efficiency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
Medically, this compound has potential as a precursor for drug development. Its piperidine ring is a common motif in pharmaceuticals, and the amino acid derivative can enhance bioavailability and specificity.
Industry
Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
a) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- Key Differences : Incorporates a methyl group on the carbamate nitrogen instead of hydrogen.
- Predicted density (1.10 g/cm³) and boiling point (412.7°C) are marginally lower than the parent compound due to reduced polarity .
b) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
- Molecular Formula: C17H23NO4
- Molecular Weight : 305.37 g/mol
- Key Differences : Replaces the alanyl group with a phenyl ring and carboxylic acid.
- Impact : The phenyl ring enhances hydrophobicity (logP ~2.5 estimated), while the carboxylic acid introduces acidity (pKa ~4.5), making it suitable for salt formation. This compound is less likely to penetrate cell membranes compared to the target compound .
Pyrrolidine-Based Analogs
a) [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (from Example 13, )
- Molecular Formula : C14H22N4O2 (estimated)
- Key Differences : Pyrrolidine (5-membered ring) instead of piperidine (6-membered), with a pyridin-3-yl substituent.
Ester Variants
a) [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)
- Molecular Formula : C19H29N3O3
- Molecular Weight : 347.45 g/mol
- Key Differences : Replaces tert-butyl with benzyl ester and adds an isopropyl group.
- Impact: The benzyl ester is more labile under hydrogenolysis, enabling selective deprotection. The isopropyl group increases steric bulk (predicted density: 1.14 g/cm³), reducing solubility in aqueous media .
Functional Group Variations
a) 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (from )
- Molecular Formula : C17H24FN2O2 (estimated)
- Key Differences : Contains a fluorinated benzyl group and piperidin-4-yl instead of piperidin-3-yl.
- Impact : Fluorine enhances metabolic stability and membrane permeability. The 4-position of the piperidine ring alters conformational flexibility, affecting binding to biological targets .
Table 1: Key Properties of Selected Analogs
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1401668-72-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- Structure : The compound features a piperidine ring, an amino acid moiety, and a tert-butyl carbamate structure, contributing to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives of carbamic acids, including tert-butyl esters. Notably, compounds similar to this compound have shown promising results against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231.
| Compound Type | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Tert-butyl esters | MCF-7 | 12.5 | Moderate potency against cancer cells |
| Ethyl esters | SK-BR-3 | 15.0 | Comparable efficacy to tamoxifen |
| Cyclic metabolites | MDA-MB-231 | 10.0 | Strongest activity observed |
The studies indicate that these compounds inhibit the growth of malignant cells while sparing non-malignant cells like MCF-10A, suggesting a selective action that is crucial for therapeutic applications .
The mechanism by which this compound exerts its effects is believed to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the piperidine ring may enhance membrane permeability, facilitating better cellular uptake and bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Derivative : Reaction of piperidine with an appropriate amino acid derivative.
- Carbamoylation : The introduction of the carbamate group using tert-butyl chloroformate.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
A notable case study involved the evaluation of several carbamic acid derivatives in preclinical models of breast cancer. The study demonstrated that compounds structurally similar to this compound exhibited significant tumor growth inhibition .
Another investigation highlighted the pharmacokinetic profile of these compounds, showing favorable distribution in tissues such as the liver and kidneys, with a half-life conducive for therapeutic use .
Q & A
Q. What are the standard synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step strategies, including:
- Step 1 : Coupling of a chiral piperidine scaffold with a protected amino acid (e.g., (S)-2-amino-propionyl group) using carbodiimide-based coupling reagents.
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
- Step 3 : Stereochemical control through asymmetric catalysis. For example, chiral Rhodium catalysts with diene ligands can achieve enantioselective addition to tert-butyl esters .
- Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and regiochemistry. Peaks for the Boc group (~1.4 ppm for tert-butyl) and piperidine protons (3.0–4.0 ppm) are critical .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF can verify molecular weight (e.g., observed m/z 935.5352 vs. calculated 935.5354 for a related compound) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from the carbamate and amide groups .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The compound is stable under anhydrous conditions at 2–8°C but degrades in the presence of strong oxidizers or acids. Store in amber vials with desiccants .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., KMnO₄, HNO₃), which may induce decomposition .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Conduct stability tests via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-2-amino-propionyl derivatives) to control absolute configuration .
- Asymmetric Catalysis : Employ Rhodium-catalyzed conjugate additions with chiral ligands (e.g., phosphine-diene systems) to achieve >90% enantiomeric excess (ee) .
- Analytical Validation : Confirm stereopurity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation comparisons with literature data .
Q. How should researchers address discrepancies in toxicity or reactivity data across sources?
- Methodological Answer :
- Data Cross-Referencing : Compare SDS entries from multiple vendors (e.g., ALADDIN vs. Key Organics) to identify consensus on hazards .
- Preliminary Assays : Conduct acute toxicity tests (e.g., in vitro cytotoxicity on HEK293 cells) if no data exist. Use OECD guidelines for LD₅₀ estimation .
- Contradiction Resolution : Prioritize peer-reviewed studies over vendor SDS for hazard classification (e.g., clarifies PS1 inhibition without toxicity data) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for coupling steps, optimizing temperature (40–100°C) and solvent (tert-butyl alcohol) .
- Workup Efficiency : Use column chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate intermediates. For Boc deprotection, employ HCl/dioxane (4 M) at 0°C .
- Yield Tracking : Compare stepwise yields (e.g., 70–85% for coupling, 90% for Boc protection) and troubleshoot low-yield steps via LC-MS to identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
